molecular formula C20H19NO3 B3491138 N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide

N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide

Cat. No.: B3491138
M. Wt: 321.4 g/mol
InChI Key: FRBCYQKWQNGRMM-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide: is an organic compound characterized by a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and 2,5-dimethylfuran.

    Step 1 - Formation of Benzyloxybenzaldehyde: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone to form 4-(benzyloxy)benzaldehyde.

    Step 2 - Formation of Furamide: 2,5-dimethylfuran is subjected to formylation using a reagent like Vilsmeier-Haack reagent to obtain 2,5-dimethyl-3-furaldehyde.

    Step 3 - Condensation Reaction: The 4-(benzyloxy)benzaldehyde and 2,5-dimethyl-3-furaldehyde are then subjected to a condensation reaction in the presence of an amine, such as ammonium acetate, to form N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide.

Industrial Production Methods:

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the furamide.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Industry:

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the furamide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-thioamide: Similar structure but with a sulfur atom replacing the oxygen in the furamide moiety.

    N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-pyrrolamide: Similar structure but with a pyrrole ring instead of the furan ring.

Uniqueness:

    N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide: is unique due to the presence of both the benzyloxy group and the furamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets that are not possible with similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,5-dimethyl-N-(4-phenylmethoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-12-19(15(2)24-14)20(22)21-17-8-10-18(11-9-17)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCYQKWQNGRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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